Disperse yellow 3
Disperse yellow 3
Disperse Yellow 3 is an yellow azo dye which is majorly used in textile industry. It also has carcinogenic properties.
C.i. disperse yellow 3 is a brownish-yellow powder. (NTP, 1992)
4-(2-hydroxy-5-methylphenylazo)acetanilide is an azo dye with a structure consisting of acetanilide substituted on the 4-position of the phenyl group with a 6-hydroxy-m-tolylazo group. It has a role as a dye and an allergen. It is a monocarboxylic acid amide and a member of azobenzenes. It derives from an azobenzene.
C.i. disperse yellow 3 is a brownish-yellow powder. (NTP, 1992)
4-(2-hydroxy-5-methylphenylazo)acetanilide is an azo dye with a structure consisting of acetanilide substituted on the 4-position of the phenyl group with a 6-hydroxy-m-tolylazo group. It has a role as a dye and an allergen. It is a monocarboxylic acid amide and a member of azobenzenes. It derives from an azobenzene.
Brand Name:
Vulcanchem
CAS No.:
2832-40-8
VCID:
VC21126512
InChI:
InChI=1S/C15H15N3O2/c1-10-3-8-15(20)14(9-10)18-17-13-6-4-12(5-7-13)16-11(2)19/h3-9,20H,1-2H3,(H,16,19)
SMILES:
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C
Molecular Formula:
C₁₅H₁₅N₃O₂
Molecular Weight:
269.3 g/mol
Disperse yellow 3
CAS No.: 2832-40-8
Cat. No.: VC21126512
Molecular Formula: C₁₅H₁₅N₃O₂
Molecular Weight: 269.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Disperse Yellow 3 is an yellow azo dye which is majorly used in textile industry. It also has carcinogenic properties. C.i. disperse yellow 3 is a brownish-yellow powder. (NTP, 1992) 4-(2-hydroxy-5-methylphenylazo)acetanilide is an azo dye with a structure consisting of acetanilide substituted on the 4-position of the phenyl group with a 6-hydroxy-m-tolylazo group. It has a role as a dye and an allergen. It is a monocarboxylic acid amide and a member of azobenzenes. It derives from an azobenzene. |
|---|---|
| CAS No. | 2832-40-8 |
| Molecular Formula | C₁₅H₁₅N₃O₂ |
| Molecular Weight | 269.3 g/mol |
| IUPAC Name | N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C15H15N3O2/c1-10-3-8-15(20)14(9-10)18-17-13-6-4-12(5-7-13)16-11(2)19/h3-9,20H,1-2H3,(H,16,19) |
| Standard InChI Key | PXOZAFXVEWKXED-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C |
| Canonical SMILES | CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C |
| Melting Point | 514 to 518 °F (NTP, 1992) 195.0 °C |
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